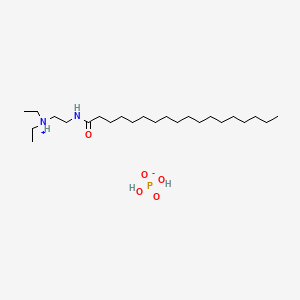
Diethylaminoethyl stearamide phosphate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Diethylaminoethyl stearamide phosphate is a bioactive chemical compound with the molecular formula C24H53N2O5P and a molecular weight of 480.671 . It is known for its applications in various scientific fields, including chemistry, biology, medicine, and industry. This compound is characterized by its solid powder form and high purity, typically greater than 98% .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Diethylaminoethyl stearamide phosphate involves the reaction of stearic acid with diethylaminoethylamine, followed by phosphorylation. The reaction typically occurs under controlled conditions to ensure high yield and purity. The process can be summarized as follows:
Stearic Acid Activation: Stearic acid is activated using a coupling agent such as dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).
Amidation: The activated stearic acid reacts with diethylaminoethylamine to form the intermediate diethylaminoethyl stearamide.
Phosphorylation: The intermediate is then phosphorylated using a phosphorylating agent such as phosphorus oxychloride (POCl3) or phosphoric acid (H3PO4) to yield this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure consistent quality and yield. The reaction conditions are optimized for scalability, including temperature control, reaction time, and purification steps .
Analyse Des Réactions Chimiques
Types of Reactions
Diethylaminoethyl stearamide phosphate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can convert the compound into reduced forms with different properties.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Substitution reactions often involve reagents like alkyl halides and nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized phosphates, while reduction can produce amine derivatives .
Applications De Recherche Scientifique
Diethylaminoethyl stearamide phosphate has a wide range of scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: The compound is employed in gene transfer systems and as a component in cell culture media.
Industry: The compound is used in the production of surfactants, emulsifiers, and other industrial chemicals
Mécanisme D'action
The mechanism of action of Diethylaminoethyl stearamide phosphate involves its interaction with molecular targets and pathways within cells. The compound can act as a gene transfer agent by forming complexes with nucleic acids, facilitating their entry into cells via endocytosis. Additionally, it can modulate cellular processes by interacting with specific receptors and enzymes .
Comparaison Avec Des Composés Similaires
Similar Compounds
Diethylaminoethyl cellulose: Used in chromatography and gene transfer systems.
Diethylaminoethyl dextran: Employed in gene transfection and as a stabilizer in various formulations.
Diethylaminoethyl methacrylate: Utilized in the synthesis of polymers and as a component in drug delivery systems
Uniqueness
Diethylaminoethyl stearamide phosphate is unique due to its specific chemical structure, which imparts distinct properties such as high solubility in dimethyl sulfoxide (DMSO) and stability under various conditions. Its ability to form stable complexes with nucleic acids and its bioactive nature make it particularly valuable in scientific research and industrial applications .
Propriétés
Numéro CAS |
68133-34-6 |
|---|---|
Formule moléculaire |
C24H52N2O4P+ |
Poids moléculaire |
463.7 g/mol |
Nom IUPAC |
N-[2-(diethylamino)ethyl]octadecanamide;dihydroxy(oxo)phosphanium |
InChI |
InChI=1S/C24H50N2O.HO3P/c1-4-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-24(27)25-22-23-26(5-2)6-3;1-4(2)3/h4-23H2,1-3H3,(H,25,27);(H-,1,2,3)/p+1 |
Clé InChI |
VMOSDYMJWXNFJY-UHFFFAOYSA-O |
SMILES |
CCCCCCCCCCCCCCCCCC(=O)NCC[NH+](CC)CC.OP(=O)(O)[O-] |
SMILES canonique |
CCCCCCCCCCCCCCCCCC(=O)NCCN(CC)CC.O[P+](=O)O |
Key on ui other cas no. |
68133-34-6 |
Numéros CAS associés |
16889-14-8 (Parent) |
Synonymes |
stearamidoethyl diethylamine stearamidoethyl diethylamine hydrobromide stearamidoethyl diethylamine phosphate |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















